2-Iodo-1-nitropent-1-ene
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Overview
Description
2-Iodo-1-nitropent-1-ene is an organic compound with the molecular formula C5H8INO2. It is a nitroalkene derivative, characterized by the presence of both an iodine atom and a nitro group attached to a pentene backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1-nitropent-1-ene can be synthesized through the iodination of 1-nitropent-1-ene. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in an acetic acid medium at room temperature, yielding high purity and good yields . Another method involves the use of elemental iodine or iodides in combination with oxidants under solvent-free or environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination techniques, scaled up to accommodate larger quantities. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-nitropent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or azides.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions, such as Michael addition.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Addition: Catalysts like chiral thioureas for enantioselective additions.
Major Products
Substitution: Formation of compounds like 2-azido-1-nitropent-1-ene.
Reduction: Formation of 2-iodo-1-aminopent-1-ene.
Addition: Formation of cyclopentane derivatives.
Scientific Research Applications
2-Iodo-1-nitropent-1-ene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the preparation of fluoropolymers with improved processability.
Medicinal Chemistry: Potential use in the synthesis of biologically active compounds.
Catalysis: As a substrate in organocatalytic reactions to form enantioselective products.
Mechanism of Action
The mechanism of action of 2-Iodo-1-nitropent-1-ene in chemical reactions involves the reactivity of its functional groups:
Iodine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can undergo reduction to form amines, which are valuable intermediates in organic synthesis.
Double Bond: Participates in addition reactions, allowing for the formation of cyclic structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1-nitropropene
- 2-Iodo-1-nitrobutene
- 2-Iodo-1-nitrohexene
Uniqueness
2-Iodo-1-nitropent-1-ene is unique due to its specific chain length and the position of the nitro and iodine groups, which influence its reactivity and the types of reactions it can undergo. Compared to shorter or longer chain analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
922139-03-5 |
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Molecular Formula |
C5H8INO2 |
Molecular Weight |
241.03 g/mol |
IUPAC Name |
2-iodo-1-nitropent-1-ene |
InChI |
InChI=1S/C5H8INO2/c1-2-3-5(6)4-7(8)9/h4H,2-3H2,1H3 |
InChI Key |
IJDSATOBDIVWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C[N+](=O)[O-])I |
Origin of Product |
United States |
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